molecular formula C11H15NO3 B137961 N-[3-(3,4-dihydroxyphenyl)propyl]acetamide CAS No. 125789-53-9

N-[3-(3,4-dihydroxyphenyl)propyl]acetamide

Cat. No. B137961
M. Wt: 209.24 g/mol
InChI Key: ZNULILPHHZAMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydroxyphenyl)propyl]acetamide, also known as N-(3,4-dihydroxybenzyl)-3-(N-acetylcysteinyl)propylamide (NDP), is a compound that has been studied for its potential therapeutic applications. It is a derivative of the natural compound dopamine, which is a neurotransmitter involved in the regulation of mood, movement, and reward.

Mechanism Of Action

The mechanism of action of NDP is not fully understood, but it is thought to act through a variety of pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways.

Biochemical And Physiological Effects

NDP has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of neurotransmitter release, and the regulation of blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

NDP has several advantages for use in laboratory experiments, including its stability and solubility in water. However, its complex synthesis method and relatively high cost may limit its use in some applications.

Future Directions

There are several potential future directions for research on NDP, including further studies of its mechanism of action and its potential therapeutic applications in areas such as neurodegenerative diseases, cardiovascular health, and cancer treatment. Additionally, research could explore the potential use of NDP as a tool for studying dopamine signaling pathways and the regulation of oxidative stress.

Synthesis Methods

NDP can be synthesized through a multi-step process starting with the reaction of dopamine with acetic anhydride to form N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetyldopamine. This intermediate is then reacted with N-[3-(3,4-dihydroxyphenyl)propyl]acetamideacetylcysteine to form NDP.

Scientific Research Applications

NDP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cardiovascular health, and cancer treatment. It has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in many disease processes.

properties

CAS RN

125789-53-9

Product Name

N-[3-(3,4-dihydroxyphenyl)propyl]acetamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[3-(3,4-dihydroxyphenyl)propyl]acetamide

InChI

InChI=1S/C11H15NO3/c1-8(13)12-6-2-3-9-4-5-10(14)11(15)7-9/h4-5,7,14-15H,2-3,6H2,1H3,(H,12,13)

InChI Key

ZNULILPHHZAMNE-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CC(=O)NCCCC1=CC(=C(C=C1)O)O

synonyms

Acetamide, N-[3-(3,4-dihydroxyphenyl)propyl]- (9CI)

Origin of Product

United States

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